![molecular formula C19H18FN3O4S B2584557 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-fluoro-2-methoxybenzenesulfonamide CAS No. 895805-90-0](/img/structure/B2584557.png)
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-fluoro-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-fluoro-2-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EPL and is a member of the sulfonamide class of drugs. EPL is a potent inhibitor of carbonic anhydrase IX (CA IX) and has been shown to exhibit anti-tumor activity in preclinical studies.
Aplicaciones Científicas De Investigación
Neuropharmacological Applications
- Cognitive Enhancement and Antagonist Properties : Studies have demonstrated the potential of certain sulfonamide derivatives as selective antagonists with cognitive-enhancing properties. For instance, SB-399885, a sulfonamide compound, has been shown to be a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties in aged rat models, suggesting its potential for therapeutic applications in disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Oncological Applications
- Antitumor Activity : Sulfonamide-Schiff bases and their derivatives have shown considerable cytotoxic effects against various cancer cell lines, indicating the role of sulfonamide compounds in the development of new anticancer agents. Specifically, certain sulfonamide compounds have been identified to possess high anticancer potential, demonstrating significant inhibitory activity against breast carcinoma and cervix carcinoma cell lines (Kamel et al., 2010).
Antimicrobial and Antifungal Applications
- Fungicidal Activities : The structure-activity relationship of N-phenylbenzenesulfonamide derivatives against fungal pathogens like Pythium ultimum has been explored, revealing the influence of structural characteristics on their fungicidal activities. This research underscores the potential of sulfonamide derivatives in the development of novel fungicides (조윤기 et al., 2008).
Radiolabeled Compounds for PET Imaging
- Serotonergic Neurotransmission Studies : Radiolabeled sulfonamide antagonists, such as [(18)F]p-MPPF, have been developed for the study of serotonergic neurotransmission with positron emission tomography (PET), facilitating the non-invasive investigation of the serotonergic system in neuropsychiatric disorders (Plenevaux et al., 2000).
Drug-Tubulin Interactions
- Antimitotic Agents : Sulfonamide drugs have been discovered to inhibit tubulin polymerization, acting as antimitotic agents with potential for cancer therapy. This includes compounds like E7010, which disrupt tubulin polymerization, highlighting the role of sulfonamides in cancer treatment strategies (Banerjee et al., 2005).
Propiedades
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S/c1-3-27-19-10-8-16(21-22-19)13-5-4-6-15(11-13)23-28(24,25)18-12-14(20)7-9-17(18)26-2/h4-12,23H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWCUGNYQRPCAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2584474.png)
![N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2584476.png)
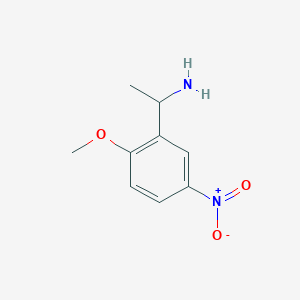
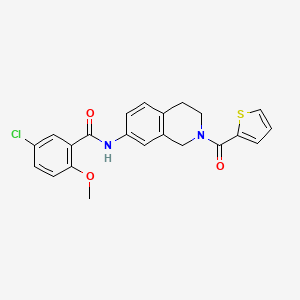

![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2584480.png)
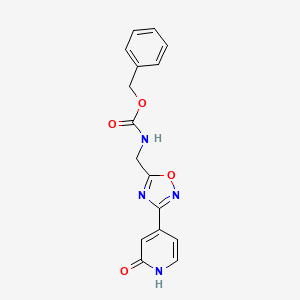
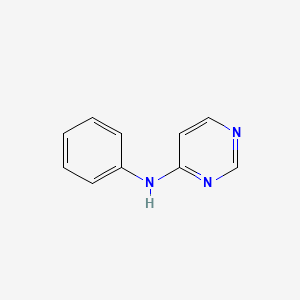
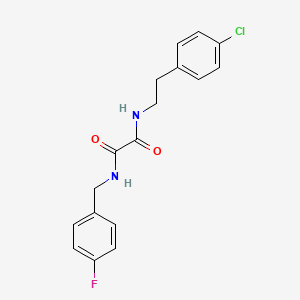
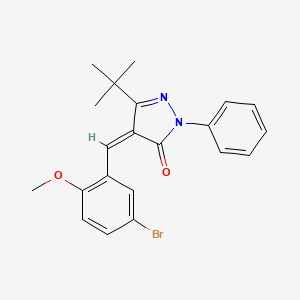
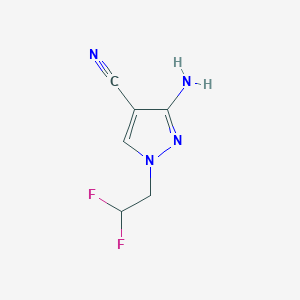
![ethyl N-[(2E)-2-cyano-2-{[(5-iodopyridin-2-yl)amino]methylidene}acetyl]carbamate](/img/structure/B2584495.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2584496.png)
![9-cyclohexyl-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2584497.png)